Desmethyl Iopamidol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl Iopamidol is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the class of chemicals that Desmethyl Iopamidol belongs to. Iopamidol, a closely related compound, is a nonionic, water-soluble contrast agent used in medical imaging. It is characterized by high water solubility and low toxicity, which are desirable properties for such applications .

Synthesis Analysis

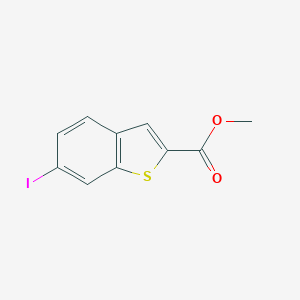

The synthesis of compounds related to Desmethyl Iopamidol, such as desmethylveramiline, involves multiple steps. Desmethylveramiline was synthesized from commercially available Fernholtz acid, with the key step being the hydroformylation of a terminal olefine to construct the piperidine appendage . While this synthesis is for a different compound, it suggests that the synthesis of Desmethyl Iopamidol might also involve multi-step organic reactions, possibly starting from a commercially available precursor.

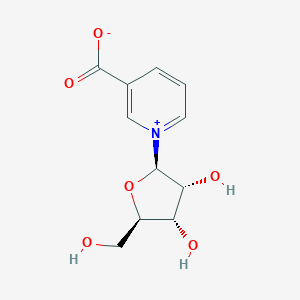

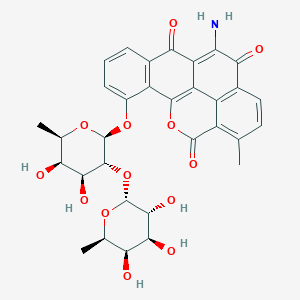

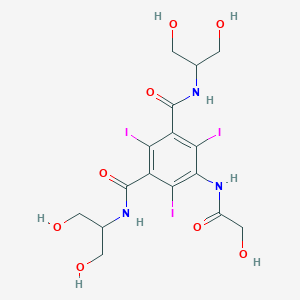

Molecular Structure Analysis

The molecular structure of Iopamidol and its analogues involves a complex arrangement of hydroxyacylamino and triiodo groups attached to an isophthalamide backbone. The presence of multiple iodine atoms is a common feature in contrast agents, as they provide the necessary radio-opacity . Desmethyl Iopamidol, by its name, suggests the absence of a methyl group compared to Iopamidol, which could slightly alter its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactions involving Iopamidol and its analogues are not detailed in the provided papers. However, the synthesis of these compounds suggests that they can undergo various organic reactions, such as hydroformylation and amide formation. The enzymatic assay for the optical purity of Iopamidol indicates that it can interact with enzymes like lactodehydrogenase, which could be relevant for understanding its metabolism and clearance from the body .

Physical and Chemical Properties Analysis

Iopamidol has been studied for its physical and chemical properties, which include high water solubility, the formation of anhydrous and monohydrate crystals, and specific thermal behavior. The compound's solubility is influenced by the nature of the substituents on the amide group, with the 1,3-dihydroxypropyl group providing the best results. Other properties such as the partition coefficient, ionization constant, critical micelle formation, surface tension, and osmolarity have also been characterized. These properties are crucial for the compound's performance as a contrast agent and its overall safety profile .

科学的研究の応用

Radiographic Contrast Media

Desmethyl Iopamidol, as part of the second-generation nonionic radiographic contrast media, marks significant advancements over its predecessors. The development and application of nonionic contrast agents like Iohexol and Iopamidol, which include Desmethyl Iopamidol, have been pivotal in improving radiographic imaging techniques. These agents exhibit lower osmolality compared to the first-generation ionic contrast media, significantly reducing adverse reactions. The transition to using nonionic contrast media underscores a shift towards safer, more effective diagnostic imaging modalities, with Desmethyl Iopamidol playing a crucial role in this evolution (Kawada Tk, 1985; C. Elkin, A. Levan, N. Leeds, 1986).

Lumbar Myelography Comparison

In comparative studies, nonionic contrast agents like Iohexol and Iopamidol have demonstrated superior tolerance and fewer adverse reactions than metrizamide in lumbar myelography. These findings have contributed to a better understanding of the safety profiles of nonionic contrast media, influencing clinical practices in diagnostic imaging. The superiority of these agents over metrizamide highlights the progress in developing safer contrast agents for neuroimaging applications (A. Davies, N. Evans, J. Chandy, 1989).

Contrast Media Evolution

The evolution of contrast media, particularly through the introduction of low osmolar contrast media such as Iopamidol, signifies a breakthrough in minimizing physicochemical insult to the body during radiographic procedures. This development not only enhances the safety of diagnostic imaging but also opens new avenues for utilizing contrast media in various medical applications, reflecting a paradigm shift towards nonionic, low osmolality agents for improved patient outcomes (R. Dennis, M. Herrtage, 1989).

特性

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXCZTZZDIVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Iopamidol | |

CAS RN |

77868-41-8 |

Source

|

| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)